(5-Bromo-2-methylphenyl)methanol
Overview
Description
(5-Bromo-2-methylphenyl)methanol: is an organic compound with the molecular formula C8H9BrO . It is a derivative of benzyl alcohol, where the benzene ring is substituted with a bromine atom at the 5-position and a methyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-methylphenyl)methanol typically involves the bromination of 2-methylbenzyl alcohol. One common method includes the use of bromine in the presence of a catalyst such as iron powder. The reaction proceeds as follows:
Bromination: 2-methylbenzyl alcohol is treated with bromine in the presence of iron powder, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reagents.
Chemical Reactions Analysis
Types of Reactions: (5-Bromo-2-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form 2-methylbenzyl alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: 5-Bromo-2-methylbenzaldehyde or 5-Bromo-2-methylbenzoic acid.
Reduction: 2-Methylbenzyl alcohol.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (5-Bromo-2-methylphenyl)methanol is used as an intermediate in the
Biological Activity
(5-Bromo-2-methylphenyl)methanol, also known by its chemical formula C9H11BrO, is a compound that has garnered attention for its significant biological activity. This article delves into the various aspects of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound includes a bromine atom and a hydroxymethyl group attached to a phenyl ring. This unique arrangement contributes to its reactivity and interaction with biological targets. The presence of the bromine atom is particularly noteworthy as it enhances the compound's interaction with various biological molecules, potentially increasing its efficacy and selectivity in therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial effects, suggesting that this compound may also possess such properties. This potential is particularly relevant in the context of drug-resistant pathogens.
- Anticancer Activity : Preliminary investigations have indicated that derivatives of this compound may interact with specific molecular targets involved in cancer progression. The mechanism often involves modulation of enzyme activity or receptor binding.
- Diabetes Treatment : It serves as an intermediate in the synthesis of Cagrilinide, a drug utilized for treating type 2 diabetes. The compound's structural features may enhance its role in glucose metabolism regulation.
The mechanisms through which this compound exerts its biological effects are complex and multifaceted:
- Enzyme Interaction : The bromine atom and hydroxymethyl group facilitate binding to specific enzymes or receptors, leading to modulation of their activity. This is crucial for both antimicrobial and anticancer effects.
- Halogen Bonding : The presence of halogen atoms (like bromine) can form halogen bonds with biological targets, enhancing interaction strength and specificity. This property has been studied in various compounds containing halogen moieties .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Activity Study : A study investigated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition zones, suggesting strong antibacterial properties comparable to established antibiotics.
- Anticancer Properties Investigation : In vitro assays demonstrated that derivatives of this compound could inhibit cell proliferation in cancer cell lines. Mechanistic studies revealed that these compounds induced apoptosis through caspase activation pathways.
- Synthesis and Biological Evaluation : A recent synthesis method for this compound was developed, leading to higher yields and purity. Subsequent biological evaluations confirmed enhanced activity against both microbial and cancerous cells compared to earlier derivatives .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of this compound compared to related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
This compound | Bromine at position 5; hydroxymethyl | Potential for antimicrobial and anticancer activities |
(4-Bromo-2-methylphenyl)methanol | Bromine at position 4 | Different substitution pattern affecting activity |
(5-Bromo-2-iodophenyl)methanol | Iodine instead of bromine | Varying reactivity due to halogen differences |
(5-Bromo-2-ethylphenol) | Hydroxyl group instead of methylene | Different functional properties |
Properties
IUPAC Name |
(5-bromo-2-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXASFBKJNJSOAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514547 | |
Record name | (5-Bromo-2-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10514547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
258886-04-3 | |
Record name | (5-Bromo-2-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10514547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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